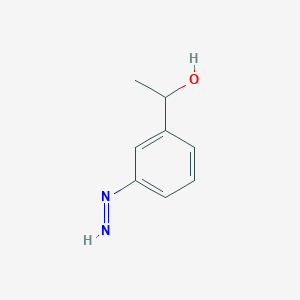
1-(3-Diazenylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Diazenylphenyl)ethan-1-ol is an organic compound characterized by the presence of a diazenyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(3-Diazenylphenyl)ethan-1-ol can be achieved through several routes. One common method involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then reacted with a phenol in an alkaline medium to yield the desired product .
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
Chemical Reactions Analysis
1-(3-Diazenylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to form amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Diazenylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Diazenylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to various biomolecules .
Comparison with Similar Compounds
1-(3-Diazenylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-Phenylethanol: Lacks the diazenyl group, making it less reactive in certain chemical transformations.
2-Phenylethanol: An isomer with different structural properties and reactivity.
3-Nitrophenylethanol: Contains a nitro group instead of a diazenyl group, leading to different chemical behavior and applications
The uniqueness of this compound lies in its combination of the diazenyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
745810-68-8 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(3-diazenylphenyl)ethanol |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-2-4-8(5-7)10-9/h2-6,9,11H,1H3 |
InChI Key |
CBNCBXLZUIBLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
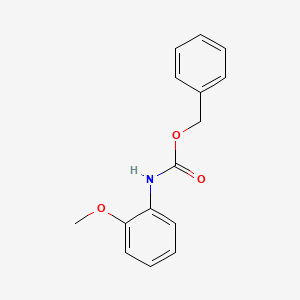
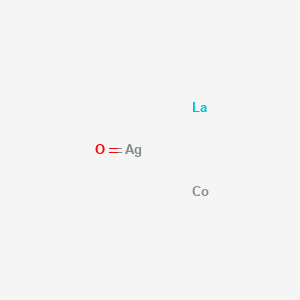

![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)

silane](/img/structure/B12522793.png)

![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
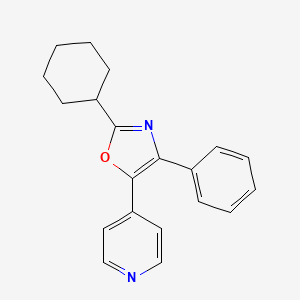
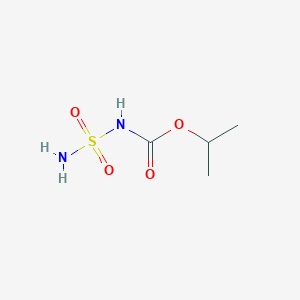

![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
